Maltooctaose
Overview
Description
Maltooctaose Description
Maltooctaose is a type of maltodextrin, a glucose polymer consisting of eight glucose units linked by glycosidic bonds. It is one of the oligosaccharides that can be synthesized from starch by enzymatic reactions. Maltooctaose has been studied for its potential as an encapsulating agent for aroma compounds due to its high molecular weight and uniform structure, which may provide a stable matrix for the encapsulation process .
Synthesis Analysis
The synthesis of maltooctaose can be achieved through the action of specific enzymes on starch substrates. One such enzyme is the debranching enzyme of Nostoc punctiforme (NPDE), which catalyzes the hydrolysis of α-1,6-glycosidic linkages in starch, followed by the sequential hydrolysis of α-1,4-glycosidic linkages. This enzyme has a specificity for branched chains with a degree of polymerization (DP) greater than eight, leading to the accumulation of maltooctaose in the reaction mixture . Additionally, maltodextrin glucosidase (MalZ) from Escherichia coli has been used to synthesize branched oligosaccharides, including maltooctaose, through transglycosylation reactions .
Molecular Structure Analysis
The molecular structure of maltooctaose, as part of the maltodextrins, has been characterized through various analytical techniques. For instance, the structure of maltoheptaose, a closely related oligosaccharide, has been determined by difference Fourier analysis, revealing a left-handed helical structure with specific torsion angles and hydrogen bonding patterns that can be extrapolated to maltooctaose . The crystal structures of enzymes interacting with maltodextrins provide further insights into the molecular interactions and conformation of these oligosaccharides .
Chemical Reactions Analysis
Maltooctaose can participate in various chemical reactions, particularly those catalyzed by enzymes. For example, dextransucrase can transfer a D-glucopyranosyl residue to the nonreducing or reducing end residues of maltodextrins, including maltooctaose, forming an α(1→6) linkage. The effectiveness of maltodextrins as acceptors in these reactions decreases with the size of the maltodextrin chain . Additionally, the maltase enzyme from rabbit kidney has been shown to synthesize maltooctaose from maltose, indicating that maltooctaose can be both a product and a substrate in enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of maltooctaose contribute to its potential applications. Its high molecular weight and the ability to form a uniform wall matrix make it an effective encapsulating agent for aroma compounds, outperforming commercially available maltodextrins with different dextrose equivalents (DE). Maltooctaose's superior performance in aroma encapsulation is attributed to its ability to retain aroma compounds effectively during storage . The specific interactions of maltooctaose with enzymes, as seen in crystallographic studies, also highlight its role in biological systems and its potential for use in biotechnological applications .
Scientific Research Applications
Enzymatic Synthesis
Maltooctaose has been synthesized enzymatically using the cyclomaltooligosaccharide ring-opening reaction of an enzyme from Pyrococcus furiosus. This process is aimed at producing specific-length maltooligosaccharides like maltooctaose with high purity and efficiency (Yang et al., 2006).
Aroma Encapsulation
Maltooctaose has been studied as a potential encapsulating agent for aroma compounds. Its effectiveness in retaining aroma compounds during storage makes it a superior agent compared to some commercially available maltodextrins. This could be due to its high molecular weight and uniform wall matrix (Min et al., 2010).
Glycogen Synthesis
In a study on yeast glycogen synthase, maltooctaose was used to identify maltodextrin-binding sites on the enzyme. These sites are crucial for the enzyme's efficiency in glycogen synthesis, highlighting the importance of maltooctaose in understanding glycogen metabolism (Baskaran et al., 2011).
Enzymatic Production from Starch
The enzymatic production of maltooctaose from starch, using a debranching enzyme from Nostoc punctiforme, was demonstrated. This process allows for the generation of a maltooctaose-rich mixture, which has potential applications in various industries (Choi et al., 2009).
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJILUJOOCOSRO-DGMDHIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc |
Citations
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